Aluminum, bis(cyclohexanebutanoato-O)hydroxy-
Overview
Description
“Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” also known as Aluminum cyclohexanebutyrate, is a chemical compound with the molecular formula C20H35AlO5 . It is also referred to by other synonyms such as ALUMINIUM CYCLOHEXANEBUTYRATE, ALUMINUM CYCLOHEXANEBUTYRATE, bis(cyclohexanebutyrato-O)hydroxyaluminium, and cyclohexanebutyric acid, aluminium salt .
Molecular Structure Analysis
The molecular structure of “Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” consists of two cyclohexanebutanoato groups and one hydroxy group attached to an aluminum atom . The molecular weight of the compound is 382.47 .Physical And Chemical Properties Analysis
“Aluminum, bis(cyclohexanebutanoato-O)hydroxy-” is described as a white crystalline powder . The InChI Key is MMRMFWDNQVGLKA-UHFFFAOYSA-L .Scientific Research Applications
Aluminum Complex Synthesis
Aluminum complexes containing cyclohexane-1,2-diyl linked bis(ketiminato) ligands have been synthesized, showcasing the versatility of aluminum in forming various complex structures. This research highlights the potential for aluminum-based complexes in various chemical processes and applications (Huang et al., 2008).
Catalysis
Dimeric aluminum hydroxide complexes, using ligands like cyclohexanediamine, have shown catalytic activity in the phospho-aldol reaction, demonstrating aluminum's role in asymmetric catalysis (Gledhill et al., 2010).
Bimetallic Chelates
Bimetallic aluminum chelates have been explored, contributing to the understanding of aluminum's interaction with other metals and its potential in creating diverse molecular structures (Aelstyn et al., 2000).
Hydroboration of Alkenes
Research has shown the effectiveness of aluminum-catalyzed hydroboration of alkenes, indicating aluminum's significant role in this type of chemical reaction (Bismuto et al., 2018).
Aluminum Complexes in Polymerization
Neutral and cationic aluminum complexes containing chiral ligands have been used for polymerization activities, highlighting aluminum's utility in creating polymers (Lian et al., 2009).
Safety and Hazards
properties
InChI |
InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMFWDNQVGLKA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36AlO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068118 | |
Record name | Aluminum, bis(cyclohexanebutanoato-O)hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38598-34-4 | |
Record name | Aluminum, bis(cyclohexanebutanoato-kappaO)hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038598344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum, bis(cyclohexanebutanoato-.kappa.O)hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum, bis(cyclohexanebutanoato-O)hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(cyclohexanebutyrato-O)hydroxyaluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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